molecular formula C20H18ClN3O4S B3564380 N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide

N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide

Cat. No.: B3564380
M. Wt: 431.9 g/mol
InChI Key: LTYYYZDURMWPGK-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, sulfonyl groups, and amide linkages, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridin-3-ylglycinamide Core: This step involves the reaction of pyridine-3-carboxylic acid with glycine to form pyridin-3-ylglycinamide.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorobenzoyl chloride.

    Sulfonylation: The 4-methoxyphenylsulfonyl group is added via a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinamide
  • N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-2-ylglycinamide

Uniqueness

N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-28-18-7-9-19(10-8-18)29(26,27)24(17-6-2-4-15(21)12-17)14-20(25)23-16-5-3-11-22-13-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYYYZDURMWPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide
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N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-pyridin-3-ylglycinamide

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